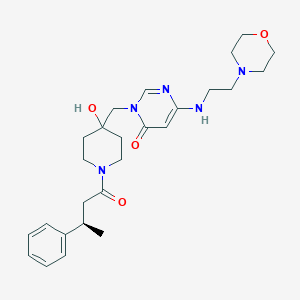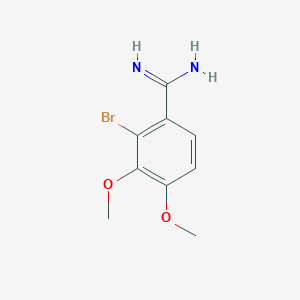
2-Bromo-3,4-dimethoxybenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,4-dimethoxybenzimidamide: is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with an imidamide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dimethoxybenzimidamide typically involves the bromination of 3,4-dimethoxybenzaldehyde followed by the conversion of the resulting brominated aldehyde to the corresponding benzimidamide. One common method involves the use of bromine in a non-polar solvent to achieve electrophilic bromination of 3,4-dimethoxytoluene, followed by further reactions to introduce the imidamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: 2-Bromo-3,4-dimethoxybenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
Chemistry: 2-Bromo-3,4-dimethoxybenzimidamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also make it useful in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 2-Bromo-3,4-dimethoxybenzimidamide involves its interaction with molecular targets in biological systems. The bromine atom and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
2-Bromo-3,4-dimethoxybenzaldehyde: A precursor in the synthesis of 2-Bromo-3,4-dimethoxybenzimidamide.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different applications.
4-Bromo-2,5-dimethoxyamphetamine: Another structurally related compound with distinct pharmacological properties.
Uniqueness: this compound is unique due to its combination of bromine and methoxy substituents on the benzene ring, along with the imidamide functional group. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
2-bromo-3,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H3,11,12) |
InChIキー |
NLHGZLBBKYSKSL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(=N)N)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


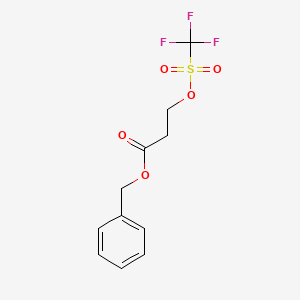
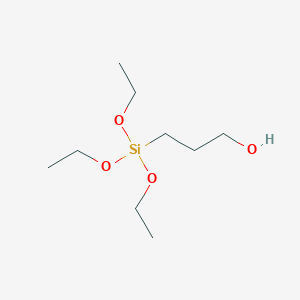
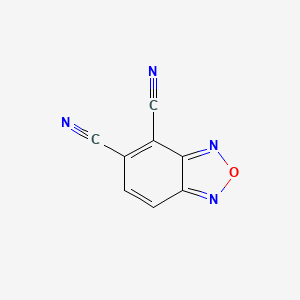
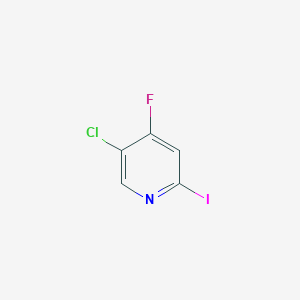
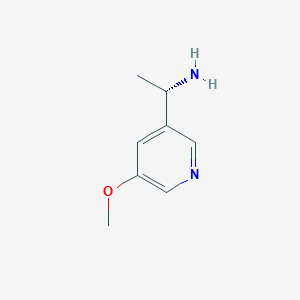
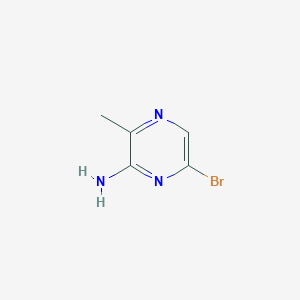
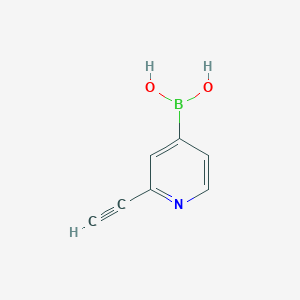

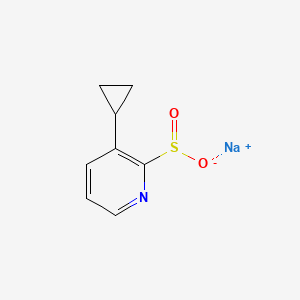
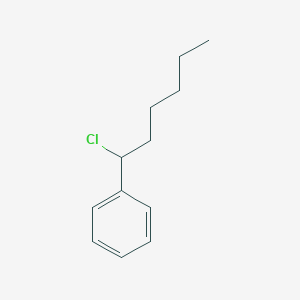
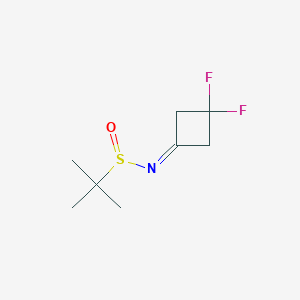
![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
